![molecular formula C15H14N2O2S B2666892 N-[Cyano-(2-methylphenyl)methyl]-3-methoxythiophene-2-carboxamide CAS No. 1385395-72-1](/img/structure/B2666892.png)
N-[Cyano-(2-methylphenyl)methyl]-3-methoxythiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-[Cyano-(2-methylphenyl)methyl]-3-methoxythiophene-2-carboxamide” is a complex organic molecule. It contains a cyano group (-CN), a methoxy group (-OCH3), a thiophene ring (a five-membered ring containing four carbon atoms and a sulfur atom), and a carboxamide group (CONH2). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the cyano, methoxy, thiophene, and carboxamide groups would all contribute to its overall structure. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by its functional groups. For example, the cyano group might undergo addition reactions, the thiophene ring might participate in electrophilic aromatic substitution reactions, and the carboxamide group could be involved in hydrolysis reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These might include its melting point, boiling point, solubility in various solvents, and stability under different conditions. Unfortunately, without specific data, it’s not possible to provide a detailed analysis .Scientific Research Applications
Synthesis and Characterization
- Synthetic Methods: Studies have explored the synthesis and characterization of various carboxamide derivatives, including those with thiophene moieties, by employing different synthetic routes and characterizing them through spectral and elemental analysis. These methods aim to expand the library of compounds with potential applications in various fields of research (Hassan, Hafez, & Osman, 2014).
- Crystal Structure Analysis: Research on the crystal structure of N-(arylamidocarbamothioyl)cyclohexanecarboxamide derivatives, including studies on molecular conformation and stabilization through intramolecular hydrogen bonding, highlights the importance of structural analysis in understanding the properties of such compounds (Özer, Arslan, VanDerveer, & Külcü, 2009).
Applications in Material Science and Bioactivity
- Corrosion Inhibition: Acrylamide derivatives have been investigated for their potential as corrosion inhibitors for metals, demonstrating effectiveness in protecting materials from corrosion in acidic environments. These findings suggest applications in materials science and engineering (Abu-Rayyan et al., 2022).
- Bioactive Compound Development: Research on methoxylated and methylated carboxamides aimed to identify potential anti-invasive agents, with compounds tested against bacterial strains and evaluated for cytotoxicity. Such studies contribute to the development of new therapeutic agents (Michnová et al., 2019).
Analytical and Synthetic Chemistry Insights
- Analytical Profiles of Similar Compounds: Investigations into the analytical profiles of related arylcyclohexylamines provide insights into the chemical properties and potential applications of these compounds in scientific research, beyond their psychoactive effects (De Paoli et al., 2013).
Mechanism of Action
The mechanism of action of a compound refers to how it interacts with biological systems. This typically involves binding to specific proteins or other biomolecules and modulating their activity. Without specific information about this compound’s biological activity, it’s difficult to speculate about its mechanism of action .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[cyano-(2-methylphenyl)methyl]-3-methoxythiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O2S/c1-10-5-3-4-6-11(10)12(9-16)17-15(18)14-13(19-2)7-8-20-14/h3-8,12H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPDFFBJADCIPEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(C#N)NC(=O)C2=C(C=CS2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


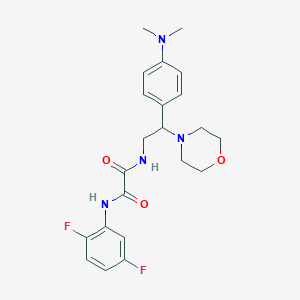
![N-(1-cyano-1-cyclopropylethyl)-2-{4-[2-(thiophen-2-yl)ethyl]piperazin-1-yl}acetamide](/img/structure/B2666812.png)
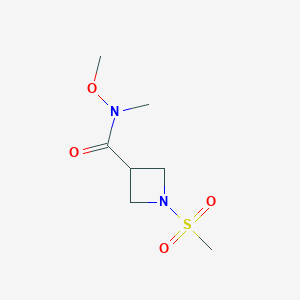
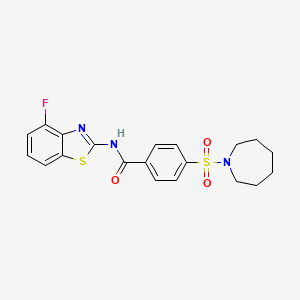
![1-(4-Methylbenzoyl)-3-phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2666816.png)
![Methyl 2-oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]thiazine-7-carboxylate](/img/structure/B2666821.png)
![tert-butyl N-{8-azabicyclo[3.2.1]octan-3-ylmethyl}carbamate](/img/structure/B2666823.png)
![N-butyl-2-cyano-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2666824.png)
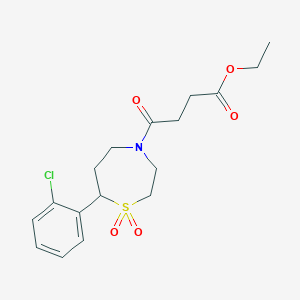

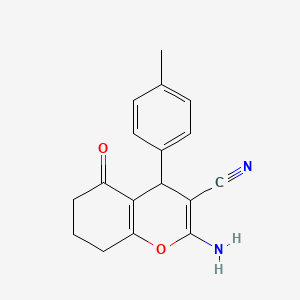
![1-[4-(Cyclohexylmethylamino)piperidin-1-yl]ethanone](/img/structure/B2666829.png)
![N-(4-chlorobenzyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2666831.png)